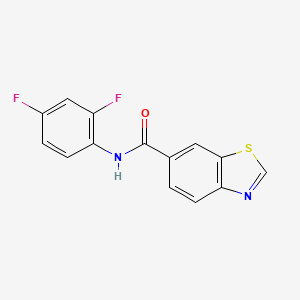![molecular formula C11H15N5 B2687756 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline CAS No. 858483-64-4](/img/structure/B2687756.png)
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline is an organic compound with the molecular formula C11H15N5. It is a derivative of aniline, where the aniline ring is substituted with a tetrazole ring at the 5-position and an isobutyl group at the 1-position of the tetrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline can be achieved through a multi-step process involving the formation of the tetrazole ring followed by its attachment to the aniline ring. One common method involves the use of click chemistry, where an azide and an alkyne react to form the tetrazole ring. The reaction typically occurs under mild conditions, often in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline ring can yield nitro derivatives, while reduction can produce amine derivatives .
科学研究应用
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acid-containing molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Similar structure but lacks the isobutyl group.
4-(5-Methyl-1H-tetrazol-1-yl)aniline: Similar structure but with a different substitution pattern on the tetrazole ring.
2-Fluoro-5-(1H-tetrazol-1-yl)aniline: Contains a fluorine atom instead of the isobutyl group.
Uniqueness
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline is unique due to the presence of both the tetrazole ring and the isobutyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
3-[1-(2-methylpropyl)tetrazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8(2)7-16-11(13-14-15-16)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJRHOCQXWSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=N1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)
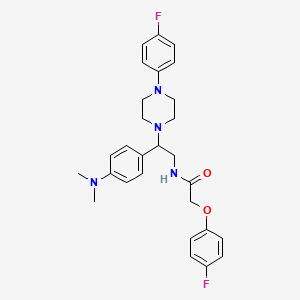
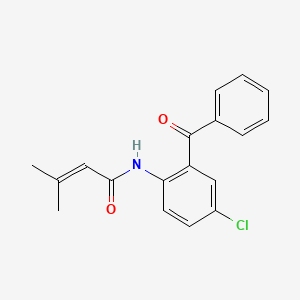
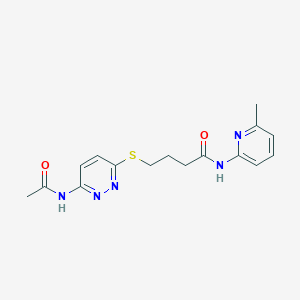
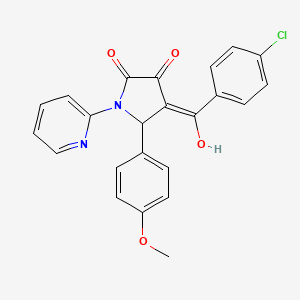
![1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2687681.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)
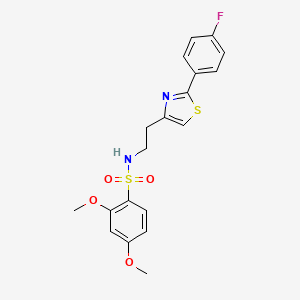
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)
![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)
